Cas no 349672-73-7 (3-(6-chloro-1H-indol-3-yl)propanenitrile)

3-(6-chloro-1H-indol-3-yl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 3-(6-chloro-1H-indol-3-yl)propanenitrile
- 349672-73-7
- EN300-1963535
-
- インチ: 1S/C11H9ClN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2H2
- InChIKey: YEEWWRQBFCTSEX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)NC=C2CCC#N
計算された属性
- せいみつぶんしりょう: 204.0454260g/mol
- どういたいしつりょう: 204.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.6Ų
3-(6-chloro-1H-indol-3-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963535-0.1g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1963535-1.0g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-1963535-0.25g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 0.25g |
$999.0 | 2023-09-17 | ||
Enamine | EN300-1963535-10g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 10g |
$4667.0 | 2023-09-17 | ||
Enamine | EN300-1963535-0.5g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1963535-2.5g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1963535-10.0g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-1963535-5.0g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1963535-0.05g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 0.05g |
$912.0 | 2023-09-17 | ||
Enamine | EN300-1963535-1g |
3-(6-chloro-1H-indol-3-yl)propanenitrile |
349672-73-7 | 1g |
$1086.0 | 2023-09-17 |
3-(6-chloro-1H-indol-3-yl)propanenitrile 関連文献
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
3-(6-chloro-1H-indol-3-yl)propanenitrileに関する追加情報
Introduction to 3-(6-chloro-1H-indol-3-yl)propanenitrile (CAS No. 349672-73-7)
3-(6-chloro-1H-indol-3-yl)propanenitrile, a compound with the chemical formula C11H8ClN2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 349672-73-7, has garnered attention due to its structural properties and potential applications in drug development. The presence of a nitrile group and a chloro-substituted indole moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The indole scaffold, a common structural motif in many pharmacologically active compounds, plays a crucial role in the biological activity of 3-(6-chloro-1H-indol-3-yl)propanenitrile. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro-substitution on the indole ring enhances the electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule towards biological targets.
The nitrile group in the molecule contributes to its reactivity, allowing for further functionalization through various chemical transformations. This property makes 3-(6-chloro-1H-indol-3-yl)propanenitrile a valuable building block in synthetic organic chemistry. Researchers have utilized this compound to develop novel heterocyclic structures, which are essential in the design of next-generation pharmaceuticals.
Recent studies have highlighted the potential of 3-(6-chloro-1H-indol-3-yl)propanenitrile in the development of targeted therapies. For instance, its derivatives have been explored as inhibitors of specific enzymes involved in cancer progression. The chloro-substituted indole moiety has been shown to interact with key amino acid residues in enzyme active sites, leading to potent inhibition. This mechanism has opened up new avenues for designing small-molecule drugs that can selectively target cancer cells without affecting healthy tissues.
In addition to its role in oncology research, 3-(6-chloro-1H-indol-3-yl)propanenitrile has been investigated for its antimicrobial properties. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit microbial growth. This finding is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The nitrile group has been identified as a key factor in mediating these effects, suggesting that further derivatization could enhance its antimicrobial efficacy.
The synthesis of 3-(6-chloro-1H-indol-3-yl)propanenitrile involves multi-step organic reactions, including condensation and substitution processes. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indole core structure efficiently. These advancements in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating further research and development.
The pharmacokinetic properties of 3-(6-chloro-1H-indol-3-yl)propanenitrile are also subjects of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies are crucial for determining optimal dosing regimens and predicting potential side effects. The compound's solubility and stability under physiological conditions have been carefully evaluated to ensure its suitability for therapeutic applications.
The future prospects of 3-(6-chloro-1H-indol-3-yl)propanenitrile in pharmaceutical research are promising. Ongoing studies aim to explore its potential in treating neurological disorders, where indole derivatives have shown promise as neuroprotective agents. Additionally, researchers are investigating its role in anti-inflammatory therapies, leveraging its ability to modulate immune responses. The versatility of this compound makes it a valuable asset in the quest for novel therapeutic interventions.
In conclusion, 3-(6-chloro-1H-indol-3-yl)propanenitrile (CAS No. 349672-73-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for drug development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various health challenges.
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